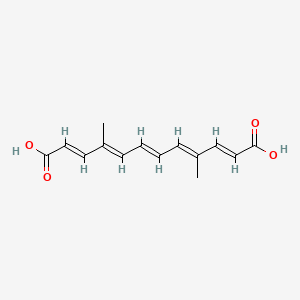
Mycorradicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mycorradicin is a medium-chain fatty acid.
Aplicaciones Científicas De Investigación
Suppression of Oxidative Burst in Cell Cultures
Mycorradicin, a major component of the yellow pigment in maize colonized by arbuscular mycorrhizal fungi, has been studied for its effects on oxidative burst reactions in cell cultures. In a study involving tobacco and alfalfa cell cultures, mycorradicin was found to have no effect on the oxidative burst or alkalinization reactions induced by elicitors (Schröder, Hildebrandt, Bothe, & Niehaus, 2001).
Carotenoid Biosynthesis in Arbuscular Mycorrhizal Roots
Research on Lotus japonicus, a model legume, revealed that mycorradicin levels were unexpectedly high compared to other carotenoid cleavage products. This study suggested that mycorradicin's presence in arbuscular mycorrhizal (AM) roots of various plants might be indicative of activated carotenoid biosynthesis upon mycorrhization, a process that could be independent of detectable levels of mycorradicin (Fester, Wray, Nimtz, & Strack, 2005).
Enhancing Valerenic Acid Accumulation under Stress
A study focusing on Valeriana officinalis L., a medicinal plant, examined the effect of arbuscular mycorrhizal fungi under salinity stress. The study found that mycorrhizal inoculation generally increased salt tolerance, positively affected plant growth, and notably increased valerenic acid production, highlighting the potential use of mycorrhizal technology to enhance growth and augment bioactive compounds production in plants under stress conditions (Amanifar & Toghranegar, 2020).
Stimulation of Carotenoid Metabolism
The development of AM roots correlates with the accumulation of isoprenoids, including mycorradicin. Research has shown a strong stimulation of carotenoid metabolism in such roots, indicating that mycorradicin is synthesized via a C40 precursor carotenoid and that its biosynthesis is induced at least partially at the transcriptional level (Fester et al., 2002).
Propiedades
Número CAS |
160162-46-9 |
|---|---|
Nombre del producto |
Mycorradicin |
Fórmula molecular |
C14H16O4 |
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
(2E,4E,6E,8E,10E)-4,9-dimethyldodeca-2,4,6,8,10-pentaenedioic acid |
InChI |
InChI=1S/C14H16O4/c1-11(7-9-13(15)16)5-3-4-6-12(2)8-10-14(17)18/h3-10H,1-2H3,(H,15,16)(H,17,18)/b4-3+,9-7+,10-8+,11-5+,12-6+ |
Clave InChI |
UXBCAWHJMZPSBQ-HBPHNZTASA-N |
SMILES isomérico |
C/C(=C\C=C\C=C(\C=C\C(=O)O)/C)/C=C/C(=O)O |
SMILES |
CC(=CC=CC=C(C)C=CC(=O)O)C=CC(=O)O |
SMILES canónico |
CC(=CC=CC=C(C)C=CC(=O)O)C=CC(=O)O |
Sinónimos |
mycorradicin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



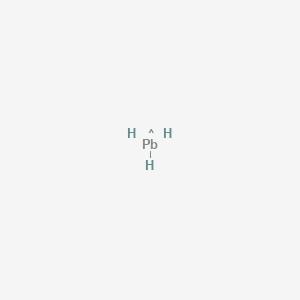
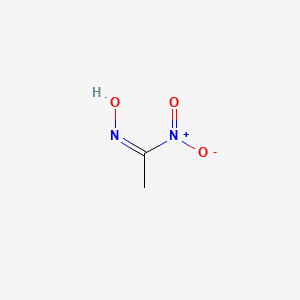
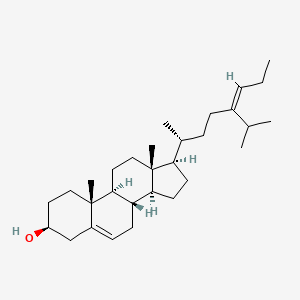
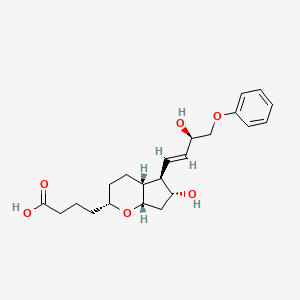
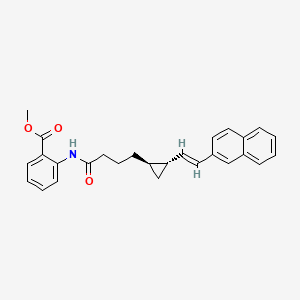
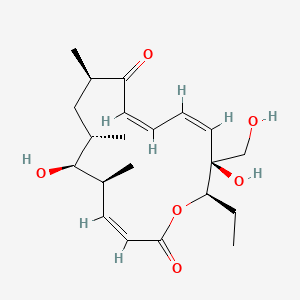
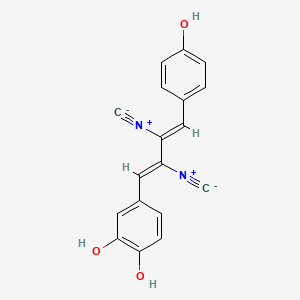
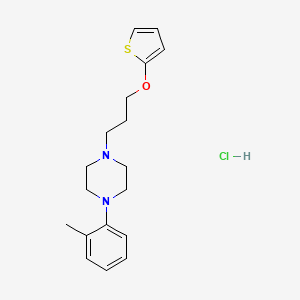
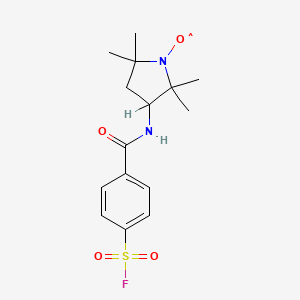
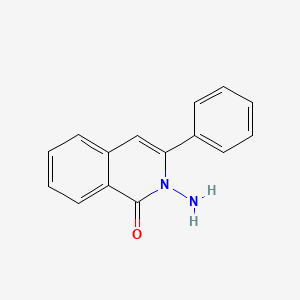
![9-[(2R,4S,5S)-4-chloro-5-(chloromethyl)oxolan-2-yl]purin-6-amine](/img/structure/B1237017.png)
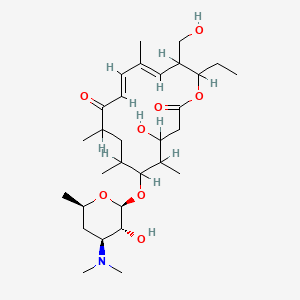
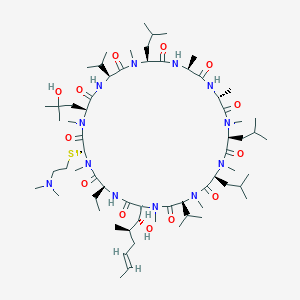
![2-[(4R,5S,6S,7R,9R,11E,13Z,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1237023.png)